molecular formula C10H18ClN3O2 B1681729 Semustine CAS No. 13909-09-6

Semustine

Cat. No.: B1681729
CAS No.: 13909-09-6
M. Wt: 247.72 g/mol
InChI Key: FVLVBPDQNARYJU-UHFFFAOYSA-N
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Description

Semustine, also known as methyl-CCNU, is an antineoplastic (antitumor) drug that belongs to a group of drugs known as alkylating agents . It has been used in the treatment of brain tumors, lymphomas, colorectal cancer, and stomach cancer . Like many antineoplastic therapies, this compound acts by killing quickly growing cells .


Synthesis Analysis

The synthesis of this compound originates from a systematic synthesis scheme revolving around N-Nitrosourea compounds . The process involves reacting phosgene with aziridine to produce the chemical intermediate di(aziridin-1-yl) methanone . This intermediate then reacts with the subsequently released HCl to form 1,3-bis(2-chloroethyl)-urea . The compound is then nitrosated with sodium nitrite in formic acid to give one of the nitrogen’s a nitroso functional group .


Molecular Structure Analysis

This compound is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexcyl group . Its molecular formula is C10H18ClN3O2 .


Chemical Reactions Analysis

This compound is known to alkylate DNA and RNA . By inhibiting the enzymatic reactions, it inhibits DNA creation in proliferating cancer cells . This compound is lipid soluble and can pass the blood-brain barrier .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO (100 mg/mL) and ethanol (50 mg/mL) . Its molecular weight is 247.72 g/mol .

Mechanism of Action

Target of Action

Semustine, an alkylating nitrosourea compound, primarily targets DNA . The targets of the interstrand cross-link forming are specifically the N-7 of guanine, O-6 of adenine , and other sites on the purine bases .

Mode of Action

This compound’s mode of action involves the alkylation of DNA , which inhibits DNA replication and transcription . By adding alkyl groups to the DNA strands, this compound forms cross-links between DNA bases, leading to the disruption of the double helix structure . This can lead to the inactivation of particular DNA repair enzymes .

Biochemical Pathways

This compound metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . This nitrosourea decomposes swiftly and spontaneously into two very reactive intermediates, chloroethyl diazohydroxide and organic isocyanate, as do all nitrosoureas .

Pharmacokinetics

Due to its lipophilic property, this compound can cross the blood-brain barrier for the chemotherapy of brain tumours, where it interferes with DNA replication in the rapidly-dividing tumour cells . This compound, just as lomustine, is administered orally . .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of DNA replication and transcription, leading to cell death . This makes it effective in the treatment of various types of tumours .

Action Environment

Environmental factors can induce changes in gene expression without altering DNA sequence through mechanisms including DNA methylation, histone post-translational modifications (PTMs), chromatin remodeling, and non-coding RNAs . While specific studies on how environmental factors influence this compound’s action are limited, it’s reasonable to assume that factors such as diet, lifestyle, and exposure to other chemicals could potentially influence its efficacy and stability.

Safety and Hazards

The major toxic effects of semustine are thrombocytopenia and leukopenia caused by cumulative doses . It can also cause nephrotoxicity and hepatotoxicity, leading to pulmonary fibrosis and renal dysfunction . In case of exposure, it is recommended to rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes .

Biochemical Analysis

Biochemical Properties

Semustine plays a crucial role in biochemical reactions by alkylating DNA, which leads to the formation of DNA interstrand crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription . This compound interacts with various enzymes and proteins, including DNA repair enzymes, which it inactivates through alkylation and carbamoylation . This interaction disrupts the normal function of these enzymes, leading to cell death in rapidly dividing tumor cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by interfering with DNA replication . This interference leads to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and inhibiting the repair mechanisms . The compound’s ability to cross the blood-brain barrier makes it particularly effective against brain tumors .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent cross-links between nucleophilic DNA bases through alkylation . This process denatures the DNA double helix and inhibits the separation of DNA strands, thereby preventing DNA replication and transcription . This compound metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . The compound also creates carbonium ions, which impede various enzyme processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound undergoes rapid chemical decomposition and oxidative metabolism after oral administration . Over time, the compound’s metabolites continue to exert anti-tumor activity by maintaining their alkylating properties . Long-term effects observed in in vitro and in vivo studies include cumulative toxicity, such as thrombocytopenia and leukopenia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits tumor growth by causing DNA damage and cell death . At high doses, the compound exhibits toxic effects, including nephrotoxicity, hepatotoxicity, and pulmonary fibrosis . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is metabolized by the cytochrome P450 mono-oxygenase system, which hydroxylates the cyclohexyl ring carbons and the 2-chloroethyl sidechain . The resulting hydroxylated metabolites retain their alkylating and anti-tumor activity . The compound’s metabolism involves oxidative processes that contribute to its rapid chemical decomposition and distribution across tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its lipophilic nature . After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and distributed across tissues . This compound’s ability to cross the blood-brain barrier allows it to target brain tumors effectively . The compound’s distribution is facilitated by its interaction with transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its DNA-alkylating effects . The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it interacts with DNA and disrupts cellular processes . This localization is crucial for its anti-tumor activity, as it allows this compound to effectively interfere with DNA replication and transcription in rapidly dividing cells .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
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InChI

InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)
Source PubChem
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InChI Key

FVLVBPDQNARYJU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)N(CCCl)N=O
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Molecular Formula

C10H18ClN3O2
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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DSSTOX Substance ID

DTXSID8031603, DTXSID301170045
Record name Semustine
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Record name Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis-
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Molecular Weight

247.72 g/mol
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Physical Description

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992)
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL)
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Record name SEMUSTINE
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Color/Form

Crystals

CAS No.

13909-09-6, 33073-59-5, 33185-87-4
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Record name trans-Methyl CCNU
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Melting Point

147 °F (NTP, 1992), 64 °C (decomposes)
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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